molecular formula C27H45N7O13 B070616 Ac-Arg-pro-asp-NH-isobutyl CAS No. 174024-80-7

Ac-Arg-pro-asp-NH-isobutyl

Cat. No. B070616
M. Wt: 675.7 g/mol
InChI Key: QYFSXEMQMRSJQU-NLQWVURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Arg-pro-asp-NH-isobutyl is a peptide with the chemical formula C23H38N8O7. It is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to exhibit promising biological activities.

Mechanism Of Action

The mechanism of action of Ac-Arg-pro-asp-NH-isobutyl is not fully understood. However, it has been proposed that the peptide interacts with the cell membrane of bacteria, leading to membrane disruption and cell death. In addition, the peptide has been found to interact with various receptors in the body, leading to its anti-inflammatory effects.

Biochemical And Physiological Effects

Ac-Arg-pro-asp-NH-isobutyl has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the peptide has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ac-Arg-pro-asp-NH-isobutyl in lab experiments is its ease of synthesis using Ac-Arg-pro-asp-NH-isobutyl. This allows for the production of large quantities of the peptide for various applications. However, one of the limitations of using this peptide is its potential toxicity at high concentrations, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of Ac-Arg-pro-asp-NH-isobutyl. One potential area of research is the development of novel antimicrobial agents based on the structure of the peptide. In addition, further studies are needed to fully understand the mechanism of action of the peptide and its potential applications in the treatment of inflammatory diseases. Finally, the development of new methods for the synthesis and purification of the peptide may lead to improved yields and reduced toxicity.

Synthesis Methods

The synthesis of Ac-Arg-pro-asp-NH-isobutyl involves the use of Ac-Arg-pro-asp-NH-isobutyl. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process involves the protection of the amino group of the incoming amino acid, which is then coupled to the carboxyl group of the previous amino acid. This process is repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using various chromatographic techniques.

Scientific Research Applications

Ac-Arg-pro-asp-NH-isobutyl has been extensively studied for its potential applications in various fields. In the field of biotechnology, this peptide has been found to exhibit antimicrobial activity against various bacterial strains. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

174024-80-7

Product Name

Ac-Arg-pro-asp-NH-isobutyl

Molecular Formula

C27H45N7O13

Molecular Weight

675.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-(2-methylpropylamino)-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H37N7O6.C6H8O7/c1-12(2)11-25-18(32)15(10-17(30)31)27-19(33)16-7-5-9-28(16)20(34)14(26-13(3)29)6-4-8-24-21(22)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h12,14-16H,4-11H2,1-3H3,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-,16-;/m0./s1

InChI Key

QYFSXEMQMRSJQU-NLQWVURJSA-N

Isomeric SMILES

CC(C)CN([C@@H](CC(=O)N)C(=O)O)C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES

CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

synonyms

Ac-Arg-Pro-Asp-NH-isobutyl
IRI 695
IRI-695
N-acetyl-L-arginyl-L-prolyl-L-aspartyl-NH-isobutyl citrate

Origin of Product

United States

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